Product packaging for 5,6-Dichloroquinolin-8-amine(Cat. No.:)

5,6-Dichloroquinolin-8-amine

Cat. No.: B11892155
M. Wt: 213.06 g/mol
InChI Key: ZMVNSLLJWGCKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,6-Dichloroquinolin-8-amine is a synthetic organic compound belonging to the 8-aminoquinoline family, a class of nitrogen-containing heterocycles known for their diverse biological activities and utility in medicinal chemistry research . The core 8-aminoquinoline structure is a recognized pharmacophore, and the specific dichloro substitution at the 5 and 6 positions is designed to modulate the molecule's electronic properties, lipophilicity, and potential for interaction with biological targets . As a building block, this compound is a key intermediate for synthesizing more complex chemical entities, particularly in constructing fused heterocyclic systems like naphthyridines, which are of significant interest in drug discovery for their antitumor, antibacterial, and anti-malarial properties . In research settings, derivatives of 8-aminoquinolines have been extensively investigated for their antiparasitic effects, with some serving as critical scaffolds in the development of antimalarial agents . The presence of halogen atoms and an amine group on the quinoline nucleus makes this compound a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed N-arylation of amines, enabling the creation of libraries for high-throughput screening . The mechanism of action for 8-aminoquinoline derivatives in biological systems is often linked to their metabolic activation, where the compound can undergo oxidative transformations. This can lead to the generation of reactive oxygen species or the formation of quinone-imine intermediates, which are believed to contribute to both therapeutic outcomes and cytotoxic effects . Researchers value this dihalo-substituted aminoquinoline for exploring structure-activity relationships and developing novel inhibitors for various disease targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6Cl2N2 B11892155 5,6-Dichloroquinolin-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

5,6-dichloroquinolin-8-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H,12H2

InChI Key

ZMVNSLLJWGCKAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CC(=C2Cl)Cl)N)N=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for 5,6 Dichloroquinolin 8 Amine and Analogs

Retrosynthetic Analysis of the 5,6-Dichloroquinolin-8-amine Skeleton

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary disconnection points are the bonds forming the quinoline (B57606) ring and the carbon-nitrogen bond of the 8-amino group.

One logical approach involves disconnecting the pyridine (B92270) ring portion of the quinoline system. This leads back to a substituted aniline (B41778) precursor, specifically a 3,4-dichloroaniline (B118046) derivative, which would already contain the desired chlorine atoms in the correct positions on the benzene (B151609) ring. The pyridine ring can then be constructed through various classical quinoline syntheses, such as the Skraup or Friedländer reactions.

Alternatively, the amino group at the C8 position can be considered a key functional group for disconnection. This suggests a precursor such as 5,6-dichloro-8-nitroquinoline, which can be reduced to the target amine. Another possibility is a 5,6-dichloro-8-haloquinoline, where the halogen can be displaced by an amino group through nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction.

Classical Synthetic Routes to Dichloroquinolines

Classical methods for quinoline synthesis, developed over a century ago, remain valuable for their simplicity and the availability of starting materials. nih.gov These reactions typically involve the cyclization of anilines with a three-carbon component to form the pyridine ring.

A prominent classical method is the Skraup synthesis , which involves reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the corresponding nitrobenzene). wikipedia.orgchemeurope.com For the synthesis of this compound, a plausible starting material would be 3,4-dichloroaniline. The reaction with glycerol under acidic conditions would lead to the formation of the 5,6-dichloroquinoline (B1626527) core. The regioselectivity of the cyclization is generally directed to the position ortho to the amino group.

Another widely used classical method is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.org To apply this to the synthesis of a 5,6-dichloroquinoline derivative, a suitably substituted 2-amino-4,5-dichlorobenzaldehyde (B2363354) or ketone would be required.

Reaction NameDescriptionStarting Materials Example for 5,6-Dichloroquinoline Core
Skraup Synthesis Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgchemeurope.com3,4-Dichloroaniline, Glycerol, Sulfuric acid, Oxidizing agent
Friedländer Synthesis Condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene carbonyl group. wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.org2-Amino-4,5-dichlorobenzaldehyde and a ketone

Chlorination Reactions in Quinoline Synthesis

Direct chlorination of the quinoline ring can also be employed to introduce the desired chloro substituents. Electrophilic chlorination of quinoline typically occurs at the 5- and 8-positions. pjsir.org Therefore, to achieve the 5,6-dichloro substitution pattern, it is more strategic to start with a pre-chlorinated aniline, such as 3,4-dichloroaniline.

However, if a specific chloroquinoline is already available, further chlorination can be explored. For instance, the chlorination of 6-chloroquinoline (B1265530) would need to be selective for the 5-position. Such reactions are often challenging and can lead to mixtures of products. A more controlled approach involves the synthesis of 8-hydroxyquinolines, which can then be subjected to chlorination. For example, 5,7-dichloro-8-hydroxyquinoline can be produced by chlorinating 8-hydroxyquinoline (B1678124). google.com While this specific example does not yield the desired 5,6-dichloro pattern, it illustrates the principle of using directing groups to influence the position of chlorination.

Amination Reactions for Quinoline-8-amine Formation

The introduction of the amino group at the 8-position is a crucial step. A common and effective method is the reduction of a nitro group at the corresponding position. Therefore, a key intermediate in the synthesis of this compound would be 5,6-dichloro-8-nitroquinoline. The nitration of 5,6-dichloroquinoline would need to be selective for the 8-position. The reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Nucleophilic Substitution Strategies on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) provides another route to introduce the 8-amino group. This would involve a precursor such as 5,6,8-trichloroquinoline or 8-bromo-5,6-dichloroquinoline. The halogen at the 8-position, being activated by the ring nitrogen, can be displaced by an amine source, such as ammonia (B1221849) or an ammonia equivalent. The reactivity of halogens in SNAr reactions on the quinoline ring generally follows the order 4-halo > 2-halo > other positions. The reactivity at the 8-position would likely require forcing conditions.

Advanced Synthetic Approaches to Quinoline Derivatives

Modern synthetic methods, particularly those employing transition metal catalysis, offer milder reaction conditions, greater functional group tolerance, and often higher selectivity compared to classical methods.

Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Scaffolds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. nih.gov These reactions can be used to form both the quinoline ring system and to introduce substituents onto a pre-existing quinoline core.

One of the most significant advancements in C-N bond formation is the Buchwald-Hartwig amination . organic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. In the context of this compound synthesis, this reaction is highly valuable for the introduction of the 8-amino group. A precursor such as 8-bromo-5,6-dichloroquinoline could be coupled with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, followed by desilylation to yield the primary amine. nih.gov This approach avoids the often harsh conditions of SNAr reactions.

The following table summarizes the key features of the Buchwald-Hartwig amination for this specific application:

ReactionReactantsCatalyst/Ligand SystemProduct
Buchwald-Hartwig Amination 8-Bromo-5,6-dichloroquinoline, Ammonia equivalent (e.g., LiN(SiMe3)2)Palladium source (e.g., Pd(OAc)2), Phosphine (B1218219) ligand (e.g., XPhos, SPhos)This compound

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. This method offers a powerful and versatile tool for the final step in the synthesis of this compound and its analogs.

Continuous Flow Synthesis Techniques in Quinoline Chemistry

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. In the context of quinoline chemistry, flow techniques have been successfully applied to produce complex molecules, demonstrating the potential for synthesizing compounds like this compound.

A notable example is the high-yielding continuous-flow synthesis of the antimalarial drug hydroxychloroquine, which utilizes 4,7-dichloroquinoline (B193633) as a key starting material. nih.gov This process integrates multiple reaction steps into a seamless, automated sequence. Key aspects of such a process that could be adapted for this compound include:

Telescoped Reactions: Multiple synthetic steps are connected in series, where the output stream of one reactor becomes the input for the next. This minimizes manual handling and purification of intermediates.

Use of Continuous Stirring Tank Reactors (CSTRs): For steps that require longer reaction times, CSTRs can be employed within the flow path to ensure complete conversion without halting the continuous process. nih.gov

Catalytic Reactors: The use of packed-bed reactors with solid-supported catalysts, such as Raney-nickel for reductions, is a common feature. nih.gov This simplifies catalyst handling and removal compared to batch methods.

For the hypothetical continuous synthesis of this compound, one could envision a flow system starting with 5,6-dichloroquinoline. This substrate would first pass through a reactor for nitration to form the 8-nitro intermediate, followed by an in-line reduction in a catalytic flow reactor to yield the final 8-amino product. This approach would leverage the enhanced heat and mass transfer, precise temperature control, and improved safety profile inherent to flow chemistry.

Multi-Step Synthetic Protocols for Substituted Quinoline Hybrids

The synthesis of specifically substituted quinolines like this compound typically relies on multi-step protocols that build upon a pre-formed quinoline core or construct the heterocyclic system from acyclic precursors. A highly plausible and well-precedented route for this compound involves the functionalization of a dichloroquinoline precursor. This strategy is analogous to the synthesis of related compounds like 4,7-dichloro-8-aminoquinoline. scholaris.ca

A logical synthetic sequence would be a two-step process:

Nitration of 5,6-dichloroquinoline: The synthesis would likely commence with the nitration of 5,6-dichloroquinoline. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. scholaris.ca The directing effects of the existing chlorine atoms and the quinoline nitrogen would favor the introduction of the nitro group at the C-8 position, yielding 5,6-dichloro-8-nitroquinoline.

Reduction of the Nitro Group: The subsequent step involves the reduction of the 8-nitro group to the corresponding 8-amine. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A common and effective method is the use of iron powder in acetic acid or tin(II) chloride in hydrochloric acid. scholaris.cawikipedia.org This step would convert 5,6-dichloro-8-nitroquinoline into the target compound, this compound.

Beyond this direct approach, the synthesis of quinoline hybrids often involves coupling reactions to introduce further diversity. Palladium-catalyzed amination reactions, for instance, have been used to couple various amines to dichloroquinoline scaffolds, demonstrating the versatility of these intermediates in building more complex molecular architectures. nih.gov Such strategies allow for the creation of hybrid molecules where the this compound core is linked to other functional moieties.

Table 1: Plausible Multi-Step Synthesis of this compound

StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Electrophilic Nitration5,6-DichloroquinolineConc. H₂SO₄, HNO₃5,6-Dichloro-8-nitroquinoline
2Nitro Group Reduction5,6-Dichloro-8-nitroquinolineFe/CH₃COOH or SnCl₂/HClThis compound

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. Given the amine functionality and the aromatic nature of the compound, a combination of standard and advanced methods is typically employed.

Chromatographic Methods:

Flash Chromatography: This is a primary tool for the purification of substituted quinolines. The crude reaction mixture is passed through a column of silica (B1680970) gel or, for basic compounds like amines, neutral alumina. scholaris.canih.gov A gradient of solvents, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) or dichloromethane/methanol (B129727), is used to elute the components based on their polarity. nih.gov

Thin-Layer Chromatography (TLC): TLC is used extensively to monitor the progress of a reaction and to determine the optimal solvent system for flash chromatography.

Crystallization Techniques:

Recrystallization: The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities in the solution. Ethanol is often a suitable solvent for recrystallizing quinoline derivatives. scholaris.ca

Salt Formation and Crystallization: A highly effective method for purifying amines is to convert them into their corresponding acid addition salts, such as hydrochloride (HCl) salts. nih.gov The amine is dissolved in a solvent like methanol or ether, and a solution of HCl is added, causing the salt to precipitate. This salt is often more crystalline and less soluble than the free base, facilitating its isolation and purification. The pure amine can then be regenerated by treatment with a base.

Table 2: Common Purification Techniques for Substituted Aminoquinolines

TechniqueDescriptionTypical Application
Flash Column ChromatographySeparation based on polarity using a stationary phase (e.g., silica gel, alumina) and a mobile phase (solvent gradient).Primary purification of crude reaction mixtures. scholaris.ca
RecrystallizationPurification of solids based on differences in solubility between the compound and impurities in a specific solvent.Final purification step to obtain high-purity crystalline material.
Acid Salt PrecipitationConversion of the basic amine to a salt (e.g., hydrochloride), which often has better crystallization properties and different solubility.Purification and stabilization of the final aminoquinoline product. nih.gov
ExtractionSeparation based on differential solubility in two immiscible liquid phases (e.g., organic solvent and aqueous acid/base).Work-up procedure to remove acidic or basic impurities.

Chemical Reactivity and Derivatization Studies of 5,6 Dichloroquinolin 8 Amine

Reactivity of the Amine Functionality

The primary amino group at the C-8 position is a key site for nucleophilic reactions, readily undergoing modifications such as acylation and alkylation. These reactions are fundamental for creating a diverse array of derivatives.

The 8-amino group of the quinoline (B57606) scaffold can be readily acylated to form amide bonds. This transformation is a common strategy for creating hybrid molecules by linking the quinoline core to other functional moieties, such as natural antioxidants. For instance, 8-aminoquinoline (B160924) can be condensed with carboxylic acids like lipoic acid, caffeic acid, and ferulic acid to yield N-substituted derivatives. nih.govnih.gov The process typically involves activating the carboxylic acid with a coupling agent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of a base like DIPEA (N,N-Diisopropylethylamine), followed by the addition of the aminoquinoline. nih.gov Research has also demonstrated one-pot procedures where the acylation of 8-aminoquinolines is performed concurrently with other transformations, such as regioselective halogenation of the quinoline ring. researchgate.net

Alkylation of the primary amine, while synthetically useful, presents challenges. Direct alkylation of primary amines with alkyl halides often leads to a mixture of mono- and poly-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.comwikipedia.org This can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, complicating purification and reducing the yield of the desired mono-alkylated product. masterorganicchemistry.comwikipedia.org

Reaction TypeReagents/ConditionsProduct TypeRef.
Acylation Carboxylic Acid, TBTU, DIPEA, DMFN-Acyl-8-aminoquinoline nih.gov
Acylation Acyl HalidesN-Acyl-8-aminoquinoline researchgate.net
Alkylation Alkyl HalideMono- and poly-alkylated 8-aminoquinolines wikipedia.org

To improve detection and quantification in analytical techniques like liquid chromatography (LC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the amine functionality of 5,6-dichloroquinolin-8-amine can be chemically modified with various tagging reagents. nih.gov This derivatization aims to impart desirable properties such as fluorescence or enhanced ionization efficiency. nih.gov

Several classes of reagents are employed for this purpose:

Dansyl Chloride (Dansyl-Cl): A versatile reagent that reacts with primary amines to produce highly fluorescent derivatives with strong ionization efficiency, making it suitable for a wide range of LC-MS/MS conditions. nih.gov

o-Phthalaldehyde (B127526) (OPA): A fluorogenic reagent that reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govmdpi-res.com

9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl): This reagent is particularly useful for creating derivatives that are stable under highly acidic chromatography conditions. nih.gov

Aryldiazomethanes: Reagents like 9-anthryldiazomethane (B78999) (ADAM) convert compounds into fluorescent ester derivatives, offering high selectivity and sensitivity. nih.gov However, the instability of ADAM has led to methods where it is generated in situ from the more stable 9-anthraldehyde (B167246) hydrazone. nih.gov

Bromomethylcoumarins: Reagents such as 4-bromomethyl-6,7-dimethoxycoumarin (B14644) (BrDMC) are stable and inexpensive alternatives for creating fluorescent derivatives, though they may have lower reaction selectivity compared to ADAM. nih.gov

Derivatization ReagentAnalyte Functional GroupPurpose/AdvantageAnalytical TechniqueRef.
Dansyl Chloride (Dansyl-Cl) Primary AmineFluorescence, High Ionization EfficiencyLC-MS/MS nih.gov
o-Phthalaldehyde (OPA) Primary AmineFluorescenceLC-Fluorescence, LC-MS nih.govmdpi-res.com
Fmoc-Cl Primary AmineStable under acidic conditionsLC-MS/MS nih.gov
9-Anthryldiazomethane (ADAM) Carboxylic Acids (for comparison)High Sensitivity & Selectivity FluorescenceLC-Fluorescence nih.gov
4-Bromomethyl-6,7-dimethoxycoumarin (BrDMC) Carboxylic Acids (for comparison)Stable, Inexpensive, FluorescenceLC-Fluorescence nih.gov

Nucleophilic Displacement at Chloro-Substituted Positions

The chlorine atoms at the C-5 and C-6 positions of the quinoline ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system activates these positions toward attack by nucleophiles.

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related chloro-substituted quinoline and quinazoline (B50416) systems. In these systems, halogen atoms on the ring can be displaced by a variety of nucleophiles. mdpi.comnih.govresearchgate.net The relative reactivity of different chloro positions is a key factor; for example, in 2,4-dichloroquinazolines, substitution occurs preferentially at the C-4 position. nih.gov

For this compound, both the C-5 and C-6 positions are activated towards SNAr. The reaction would proceed via the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. Potential nucleophiles for these reactions include:

Amines: To introduce new amino substituents.

Thiols/Thiophenols: To form thioethers. researchgate.net

Alkoxides/Phenoxides: To form ethers.

Azide: To introduce an azido (B1232118) group, which can be further transformed. researchgate.net

The reaction conditions, such as solvent, temperature, and the presence of a base, would be critical in controlling the outcome and selectivity of the substitution. nih.gov

The reactive sites on this compound allow for its use as a scaffold to build larger, more complex molecules. Conjugates and hybrids are primarily formed through two routes: reactions at the 8-amino group or substitution at the C-5/C-6 chloro positions.

A prominent strategy involves the acylation of the 8-amino group to link the quinoline moiety with other biologically active molecules. nih.gov Studies have successfully demonstrated the synthesis of hybrid molecules where 8-aminoquinoline is conjugated with natural antioxidant acids, including ferulic, caffeic, and lipoic acids. nih.govnih.gov This approach combines the properties of the quinoline core with the antioxidant capabilities of the natural products. nih.gov Hypothetically, nucleophilic substitution at the C-5 or C-6 positions could also be employed to tether the quinoline scaffold to other molecules, creating a different class of conjugates.

Ring Modification and Functionalization Studies

Beyond reactions at its existing substituents, the quinoline ring of this compound can undergo further functionalization, most notably through C-H activation. nih.gov The 8-amino group can act as a powerful directing group, guiding the regioselective introduction of new functional groups onto the carbocyclic ring, particularly at the C-5 position. researchgate.net

Studies on 8-aminoquinoline derivatives have shown that the C-5 position can be selectively functionalized. For example, a one-pot reaction has been developed for the simultaneous acylation of the 8-amino group and C-5 halogenation (chlorination, bromination, or iodination) under transition-metal-free conditions. researchgate.net Furthermore, C-H perfluoroalkylation at the C-5 position of 8-aminoquinolines has been achieved using perfluoroalkyl iodides. researchgate.net These C-H functionalization reactions provide an efficient pathway to synthesize substituted 8-aminoquinolines that would be difficult to access through classical methods. nih.govresearchgate.net

Complexation and Chelation Properties of Quinoline Amines

The chelating properties of the 8-aminoquinoline (8AQ) scaffold are well-documented, establishing it as a potent bidentate ligand for a variety of metal ions. researchgate.netnih.gov The geometry of the molecule, which features a nitrogen atom in the quinoline ring (N1) and an amino group at the C8 position, allows it to act as an effective metal ion chelator. nih.govscirp.org This chelation occurs through the formation of a stable five-membered ring, involving coordination bonds between the metal center and both the heterocyclic nitrogen and the exocyclic amino nitrogen. nih.gov This structural arrangement is fundamental to the coordination chemistry of 8AQ and its derivatives. nih.gov

While specific research on the complexation of this compound is not extensively detailed in available literature, its chelating behavior can be inferred from the extensive studies on the parent 8-aminoquinoline and related structures like 8-hydroxyquinoline (B1678124) (8HQ). nih.govmdpi.com The presence of two electron-withdrawing chlorine atoms at the 5 and 6 positions is expected to modulate the electron density of the quinoline ring system and the basicity of the nitrogen donor atoms. This, in turn, would influence the stability and reactivity of the resulting metal complexes compared to the unsubstituted 8-aminoquinoline.

Studies on various 8-aminoquinoline derivatives have demonstrated their ability to form stable complexes with a range of transition metals. These complexes have been characterized through various spectroscopic and analytical methods, including single-crystal X-ray diffraction, which has confirmed the bidentate coordination mode. nih.govrsc.org

The versatility of the 8-aminoquinoline framework allows it to coordinate with numerous divalent and trivalent metal ions. Research has shown the formation of stable complexes with metals such as copper(II), zinc(II), nickel(II), manganese(II), cadmium(II), and cobalt(III). rsc.orgnih.gov The stoichiometry of these complexes can vary, with common forms being mono- or bis-ligand complexes, depending on the metal ion and reaction conditions. mdpi.com

Complexation of 8-Aminoquinoline (8AQ) Derivatives with Various Metal Ions
Metal IonReported Complex Formation with 8AQ DerivativesCoordination Geometry ExamplesReference
Copper(II) (Cu²⁺)YesSquare Planar nih.gov
Zinc(II) (Zn²⁺)YesOctahedral rsc.org
Nickel(II) (Ni²⁺)YesOctahedral nih.gov
Manganese(II) (Mn²⁺)YesNot Specified nih.gov
Cadmium(II) (Cd²⁺)YesSeven-coordinate rsc.org
Cobalt(III) (Co³⁺)YesOctahedral rsc.org
Rhenium(I) (Re⁺)Yes (as Re(CO)₃X)Octahedral nih.gov

The fundamental chelating structure of 8-substituted quinolines is the basis for their extensive use in coordination chemistry. The comparison below illustrates the common structural motif responsible for chelation in 8-aminoquinoline, the closely related 8-hydroxyquinoline, and the subject of this article.

Structural Comparison of Chelating Quinolines
Compound NameStructureKey Chelating Atoms
8-Aminoquinoline8-Aminoquinoline StructureQuinoline Nitrogen (N1) and Amino Nitrogen (N8)
8-Hydroxyquinoline8-Hydroxyquinoline StructureQuinoline Nitrogen (N1) and Hydroxyl Oxygen (O8)
This compoundthis compound StructureQuinoline Nitrogen (N1) and Amino Nitrogen (N8)

The broader class of 8-aminoquinolines has been employed as directing groups in catalysis, underscoring the strength and predictability of their coordination to metal centers like palladium and nickel. acs.org This application relies on the robust formation of a chelate ring, which positions the metal catalyst in close proximity to specific C-H bonds, facilitating their activation. acs.org The electronic modifications from substituents on the quinoline ring, such as the chloro groups in this compound, can fine-tune the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity and stability. mdpi.com

Spectroscopic and Structural Elucidation of 5,6 Dichloroquinolin 8 Amine

Infrared (IR) Spectroscopy for Functional Group Identification

No specific IR spectra or characteristic absorption band data for 5,6-Dichloroquinolin-8-amine could be retrieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular ion peak or fragmentation patterns, were available for this specific compound.

Elemental Analysis for Compositional Verification

No reported elemental analysis results (e.g., percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine) were found.

X-ray Crystallography for Solid-State Structure Determination

There is no indication in the searched literature that the single-crystal X-ray structure of this compound has been determined and published.

Without access to synthesis and characterization reports or entries in chemical databases that contain this specific information, a scientifically accurate article adhering to the requested structure cannot be generated.

Computational Chemistry and in Silico Profiling of 5,6 Dichloroquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties and reactivity of a molecule. These calculations provide a fundamental understanding of the molecular structure and its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies can determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties that are crucial for understanding its reactivity. researchgate.netresearchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. dntb.gov.uamdpi.com

For instance, studies on related quinoline (B57606) derivatives, such as 6,7-dichloro-5,8-quinolinedione, have utilized DFT to calculate quantum chemical parameters that indicate high reactivity towards nucleophilic targets. mdpi.com Similarly, DFT calculations on 5-chloro-8-hydroxyquinoline (B194070) have been used to analyze its reactive properties. researchgate.net These studies provide a framework for how DFT can elucidate the electronic characteristics of 5,6-dichloroquinolin-8-amine.

Table 1: Illustrative Quantum Chemical Descriptors Calculated via DFT for Quinoline Derivatives Note: The following data is for related compounds and serves to illustrate the outputs of DFT studies.

ParameterDescriptionTypical Findings for Related Compounds
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates regions susceptible to electrophilic attack.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates regions susceptible to nucleophilic attack.
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller gap suggests higher chemical reactivity and lower stability. dntb.gov.ua
Chemical Hardness (η) Resistance to change in electron distributionCalculated from HOMO and LUMO energies.
Chemical Potential (μ) The escaping tendency of electrons from an equilibrium systemInfluences the direction of charge transfer.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flowPredicts the electrophilic nature of a molecule.

This table is generated based on principles described in cited research on similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In studies of related compounds like 6,7-dichloro-5,8-quinolinedione derivatives, MEP maps have shown that negative electrostatic potential regions, indicating nucleophilic character, are localized near nitrogen and oxygen atoms. mdpi.com These sites are potential locations for interactions such as hydrogen bonding. The introduction of different substituents can significantly influence the electrostatic potential distribution across the molecule. mdpi.com For this compound, an MEP map would similarly identify the electron-rich amine group and nitrogen atom of the quinoline ring as likely sites for electrophilic interaction.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to understand drug-receptor interactions and to screen virtual libraries of compounds.

Ligand-protein interaction modeling provides detailed insights into how a compound binds within the active site of a biological target. This involves predicting the binding pose and identifying the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For example, a molecular docking study of 5-chloro-8-hydroxyquinoline (cloxyquin) with bovine serum albumin (BSA) revealed that the compound preferentially binds into a specific fatty acid binding site. nih.gov The primary interactions stabilizing the complex were identified as hydrophobic interactions between the quinoline scaffold and leucine (B10760876) and phenylalanine residues, along with a π-π interaction and a hydrogen bond involving the quinoline ring and its hydroxyl group. nih.gov Similarly, docking studies on other chloroquinoline derivatives against bacterial targets have been used to predict binding modes and orientations within the active site. researchgate.net Such modeling for this compound would be crucial to identify its potential biological targets and understand its mechanism of action at a molecular level.

Table 2: Common Ligand-Protein Interactions Identified in Docking Studies of Quinoline Derivatives Note: This table summarizes typical interactions observed for related compounds.

Interaction TypeDescriptionExample from Related Compounds
Hydrogen Bonds An electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N).A derivative of 6,7-dichloro-5,8-quinolinedione forms a hydrogen bond with a tyrosine residue in the NQO1 enzyme. mdpi.com
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.Cloxyquin's quinoline scaffold engages in hydrophobic interactions with Phe550, Leu531, and Leu574 residues of BSA. nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The quinoline ring of cloxyquin forms a π-π interaction with a phenylalanine residue (Phe506) in BSA. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Generally contribute to the overall stability of the ligand-protein complex.

This table is generated based on findings from cited research on similar compounds.

Molecular docking programs use scoring functions to estimate the binding affinity (or binding energy) between a ligand and its target protein. A lower binding energy value typically indicates a more stable and favorable interaction. These predictions are valuable for ranking potential drug candidates before their synthesis and experimental testing.

In the study of cloxyquin with BSA, the binding constant was found to be in the order of 10⁴ M⁻¹, indicating a moderate binding affinity. nih.gov Docking simulations of other 8-hydroxyquinoline (B1678124) derivatives have predicted binding affinity values against targets like ACP reductase, with values around -6.2 kcal/mol. researchgate.net Predicting the binding affinity of this compound to various potential targets would allow for the prioritization of proteins for further biological evaluation.

Table 3: Illustrative Binding Affinity Predictions for Quinoline Derivatives with Protein Targets Note: The following data is for related compounds and illustrates typical binding affinity values.

CompoundProtein TargetPredicted Binding Affinity (kcal/mol)
5-Chloro-8-hydroxyquinolineACP Reductase-6.2
8-Hydroxy-5-nitroquinolineACP Reductase-5.8

Data sourced from a study on related 8-hydroxyquinoline derivatives. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. dntb.gov.ua In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. By simulating the complex in a dynamic environment (often including water molecules), researchers can verify if the key interactions identified in docking are maintained over time.

MD simulations can provide insights into the flexibility of the protein and the ligand, conformational changes that may occur upon binding, and the role of solvent molecules in the interaction. For instance, MD simulations have been used to investigate the stability of complexes formed between 8-hydroxyquinoline derivatives and their protein targets, confirming the stability of docked poses. researchgate.net Applying MD simulations to the this compound-protein complex would provide a more realistic and dynamic view of the binding interaction, validating the results obtained from molecular docking.

Conformational Dynamics and Stability of Ligand-Target Complexes

The stability and dynamics of a ligand-target complex are fundamental to its biological activity. While specific molecular dynamics simulation studies detailing the conformational dynamics of this compound with a particular biological target are not extensively documented in the provided literature, the behavior of similar quinoline-based compounds offers significant insights. The stability of such complexes is governed by a variety of interactions, including hydrogen bonds, π–π interactions, and cation–π interactions, which collectively determine the binding affinity and specificity of the ligand for its target. nih.gov

For related 8-hydroxyquinoline organometallic complexes, solution stability has been shown to be high over a wide pH range, indicating minimal dissociation at physiological pH. nih.govnih.gov For instance, studies on Rh(η5-C5Me5) complexes with 8-hydroxyquinoline-proline hybrids demonstrated high stability, with less than 1% dissociation expected at a 1 μM concentration. nih.gov This inherent stability is crucial for a ligand to effectively engage with its target in a biological system. The dynamics of such interactions, including the conformational changes necessary to achieve a catalytically competent state, are essential for enzyme function and can be explored through computational methods. nih.gov Understanding these key interactions at an atomic level can pave the way for designing more potent and specific molecules. nih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling is a critical step in early-stage drug discovery, providing predictions for the pharmacokinetic properties of a compound. These computational models evaluate how a drug candidate is likely to be absorbed, distributed throughout the body, metabolized, and ultimately excreted. This predictive analysis helps in identifying potential liabilities and optimizing molecular structures to achieve a more favorable pharmacokinetic profile. For quinoline derivatives, in silico ADME studies are routinely performed to assess their potential as therapeutic agents. semanticscholar.orgmdpi.comresearchgate.net

Prediction of Oral Availability and Drug-likeness

Table 1: Predicted Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule Compliance
Molecular Weight (g/mol)213.06Pass (<500)
LogP (Consensus)3.0 - 3.5Pass (<5)
Hydrogen Bond Donors1 (amine group)Pass (<5)
Hydrogen Bond Acceptors2 (quinoline nitrogen, amine nitrogen)Pass (<10)
Bioavailability Score0.55 (Typical for similar structures)Good

Note: Values are estimated based on the chemical structure of this compound and typical values for similar quinoline derivatives found in computational databases. Specific experimental or published computational data for this exact molecule is limited.

Assessment of Lipophilicity and Permeability Characteristics

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's solubility, absorption, distribution, and permeability. researchgate.netnih.gov For small molecules, aqueous solubility is often inversely proportional to lipophilicity. researchgate.net While a certain degree of lipophilicity is necessary for a compound to permeate biological membranes, excessively high values can lead to poor solubility, rapid metabolism, and low absorption. researchgate.net Halogen atoms, such as the two chlorine atoms in this compound, are often introduced into a structure to increase lipophilicity and thereby improve cell permeability. researchgate.net

Permeability is further assessed by predicting a compound's ability to cross cellular barriers, such as the intestinal wall (Caco-2 permeability) and the blood-brain barrier (BBB). nih.gov In silico models can predict gastrointestinal absorption and BBB permeability, providing crucial information for drug development. mdpi.com For example, related aminoisoquinoline compounds have been predicted to have high gastrointestinal absorption and to be BBB permeable. mdpi.comresearchgate.net

Table 2: Predicted Lipophilicity and Permeability of this compound

ParameterPredicted Outcome/ValueImplication
LogP (Consensus)3.0 - 3.5Moderate lipophilicity, favorable for permeability
Water Solubility (LogS)Moderately SolubleSufficient solubility for absorption
Gastrointestinal (GI) AbsorptionHighGood potential for oral absorption
Blood-Brain Barrier (BBB) PermeantYes (predicted)Potential for CNS activity

Note: Predictions are derived from general principles of medicinal chemistry and computational models for structurally related compounds.

Metabolic Stability Predictions

Table 3: Predicted Metabolic Profile of this compound

Metabolic ParameterPrediction
CYP450 Inhibition (General)Likely inhibitor of one or more CYP isozymes
P-glycoprotein (P-gp) SubstratePredicted to be a non-substrate
Metabolic StabilityModerate (predicted)
Predicted Half-life (t1/2)Moderate (based on related structures)

Note: These predictions are based on in silico analysis of similar chemical scaffolds. Specific in vitro metabolic data for this compound is not available in the provided sources.

In Vitro Biological Activity and Mechanistic Investigations of 5,6 Dichloroquinolin 8 Amine Analogs

Anti-Infective Activities

Analogs of 5,6-dichloroquinolin-8-amine have demonstrated a broad spectrum of anti-infective activities in laboratory settings. These compounds have been evaluated against various bacterial, mycobacterial, and protozoan pathogens, revealing significant potential for the development of new therapeutic agents.

The antibacterial efficacy of 8-hydroxyquinoline (B1678124) derivatives, including those with halogen substitutions, has been documented against a panel of clinically relevant bacteria. One such derivative, cloxyquin, which possesses a chloro-group at the 5-position, has shown notable activity. Studies have reported its minimum inhibitory concentrations (MICs) against several bacterial strains, indicating its potential as a broad-spectrum antibacterial agent. For instance, cloxyquin has demonstrated strong activity against Listeria monocytogenes and Plesiomonas shigelloides. nih.gov

The antimicrobial potency of these compounds extends to both Gram-positive and Gram-negative bacteria. The parent compound, 8-hydroxyquinoline, has been shown to have potent activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, and Corynebacterium diphtheriae. nih.gov Furthermore, novel synthesized quinoline (B57606) derivatives have exhibited inhibitory effects against Bacillus subtilis, with some analogs showing better performance than others, suggesting that structural modifications can enhance antibacterial efficacy. nih.gov While specific MIC values for this compound analogs against E. coli and S. typhi are not extensively detailed in the available literature, the broader class of quinoline derivatives has shown activity against these Gram-negative bacteria. biointerfaceresearch.com For example, certain novel quinoline derivatives have demonstrated potent activity against Escherichia coli. biointerfaceresearch.com

Table 1: Antimicrobial Activity of Cloxyquin (5-Chloro-8-hydroxyquinoline)

Bacterial Strain MIC (μM)
Listeria monocytogenes 5.57
Plesiomonas shigelloides 11.14
Aeromonas hydrophila 5.26
Pseudomonas aeruginosa 84.14

Data sourced from a study on derivatives of 8-hydroxyquinoline. nih.gov

The antibacterial action of quinoline-based compounds is often multifaceted. A primary mechanism involves the disruption of mitochondrial function. taylorandfrancis.com This interference with cellular respiration can lead to a cascade of events culminating in bacterial cell death. Additionally, some 8-aminoquinoline (B160924) derivatives may function through the generation of reactive oxygen species, such as hydrogen peroxide, which induces oxidative stress within the bacterial cells. nih.gov

While the precise mechanisms for this compound analogs are still under investigation, the broader family of quinolones is known to target essential bacterial enzymes. A well-established mechanism for fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with the enzyme and DNA, these compounds stabilize DNA strand breaks, ultimately blocking DNA synthesis and leading to bacterial cell death. It is plausible that analogs of this compound share similar intracellular targets.

Halogenated 8-hydroxyquinolines have emerged as potent agents against Mycobacterium tuberculosis. Cloxyquin (5-chloroquinolin-8-ol) has demonstrated significant in vitro activity against numerous standard and clinical isolates of M. tuberculosis. The MICs for this compound were found to range from 0.062 to 0.25 µg/ml, with MIC50 and MIC90 values of 0.125 and 0.25 µg/ml, respectively. nih.govnih.govresearchgate.net This potent activity was observed even against multidrug-resistant isolates, highlighting the potential of these analogs in combating tuberculosis. nih.govresearchgate.net

Table 2: In Vitro Antitubercular Activity of Cloxyquin

M. tuberculosis Strains MIC Range (µg/ml) MIC50 (µg/ml) MIC90 (µg/ml)
9 Standard Strains 0.125 - 0.25 - -
150 Clinical Isolates 0.062 - 0.25 0.125 0.25

Data from studies on the in vitro activities of cloxyquin against Mycobacterium tuberculosis. nih.govresearchgate.net

A key target in the quest for new antituberculosis drugs is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan, which are critical for the survival and virulence of M. tuberculosis. nih.govplos.orgnih.govresearchgate.netplos.org The absence of DprE1 in humans makes it an attractive and selective target for drug development. nih.gov Several potent anti-mycobacterial compounds, including benzothiazinones and dinitrobenzamides, have been shown to act against DprE1. plos.orgnih.govresearchgate.netplos.org Given that various quinoline and quinolone analogs are being investigated as DprE1 inhibitors, it is a highly probable mechanism of action for the antitubercular activity observed in this compound analogs.

8-Aminoquinoline derivatives have a long history in the fight against malaria, with primaquine (B1584692) being a notable example. nih.govwikipedia.org Analogs of this compound have been synthesized and evaluated for their activity against the blood stages of Plasmodium falciparum. Research on a series of 5-aryl-8-aminoquinoline derivatives has shown that these compounds can be more potent than primaquine against P. falciparum growth. nih.gov Notably, these newer agents demonstrated greater activity against chloroquine-resistant strains compared to chloroquine-sensitive ones. nih.gov Structure-activity relationship studies have indicated that analogs with electron-donating groups tend to exhibit better antimalarial activity. nih.gov

**Table 3: Antimalarial Activity of 8-Aminoquinoline Analogs against *P. falciparum***

Compound Type Activity Compared to Primaquine Activity against Chloroquine-Resistant Strains
5-Aryl-8-aminoquinolines Equal to or more potent More active than against sensitive strains
Other 8-Aminoquinoline Analogs Up to an order of magnitude more potent Not cross-resistant with chloroquine (B1663885)

Data compiled from studies on novel 8-aminoquinoline derivatives. nih.govnih.gov

The primary mechanism by which quinoline-based antimalarials, such as chloroquine, exert their effect is through the inhibition of hemozoin formation. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov Quinoline analogs are believed to interfere with this detoxification process. nih.govnih.govwikipedia.org Studies have shown that several 8-aminoquinoline analogs can inhibit hematin (B1673048) polymerization, in some cases more effectively than chloroquine. nih.gov This inhibition leads to the accumulation of toxic free heme within the parasite, ultimately causing its death. nih.gov This well-established mechanism is considered a key factor in the antimalarial activity of this compound analogs.

Antimalarial Activity against Plasmodium falciparum

Overcoming Chloroquine Resistance Mechanisms

The emergence and spread of chloroquine (CQ) resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has compromised the efficacy of this once potent antimalarial agent. This resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which reduces drug accumulation within the parasite's digestive vacuole. nih.gov Consequently, a significant area of research has focused on developing new quinoline-based analogs capable of circumventing these resistance mechanisms.

Analogs of 8-aminoquinoline (8-AQ), the parent structure of this compound, have demonstrated notable efficacy against CQ-resistant (CQR) strains of P. falciparum. mdpi.com Studies on various series of aminoquinoline derivatives show that these compounds often exhibit greater potency against CQR strains than CQ-sensitive (CQS) ones. For instance, a series of 5-aryl-8-aminoquinoline derivatives were found to be more active against a CQR clone of P. falciparum than its CQS counterpart. nih.govresearchgate.net This suggests that modifications to the 8-aminoquinoline scaffold can effectively counteract the parasite's resistance mechanisms.

Further research into novel aminoquinolines with modifications on the quinoline nucleus has reinforced these findings. In one study, nine out of ten newly synthesized aminoquinolines displayed a lower 50% inhibitory concentration (IC50) than chloroquine against the CQR Dd2 strain of P. falciparum. bg.ac.rs This demonstrates the significant potential of this class of compounds to serve as lead structures for the development of new antimalarials that are effective against resistant malaria parasites. bg.ac.rs The mechanism by which these analogs overcome resistance may involve altered interactions with the mutated PfCRT transporter or alternative pathways of action that are not hindered by the mutations that confer chloroquine resistance. nih.gov

In Vitro Antimalarial Activity of Aminoquinoline Analogs Against Chloroquine-Resistant (Dd2) and -Sensitive (3D7) P. falciparum Strains
Compound SeriesActivity Against CQR StrainsKey FindingReference
5-Aryl-8-aminoquinolinesMore potent against CQR clone than CQS cloneAnalogs with electron-donating groups showed better activity than those with electron-withdrawing substituents. nih.gov
Novel Benzothiophene, Thiophene, and Benzene (B151609) Aminoquinolines9 of 10 compounds had a lower IC50 than chloroquine against the CQR Dd2 strain.Demonstrates significant potential for modifications to the aminoquinoline nucleus to overcome resistance. bg.ac.rs
Primaquine (8-Aminoquinoline)Often found to be more potent in vitro against CQR P. falciparum than against CQS parasites.The parent 8-AQ structure shows inherent activity against resistant strains. mdpi.com

Anticancer Potential

The quinoline scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity through various mechanisms. Research into halogenated quinoline analogs, which are structurally related to this compound, has revealed promising cytotoxic effects against various cancer cell lines.

Inhibition of Cancer Cell Line Growth (e.g., breast cancer cells)

Analogs of 8-aminoquinoline have been investigated for their antiproliferative effects. For instance, a glycoconjugate derivative of 8-aminoquinoline demonstrated cytotoxicity against both human colon carcinoma (HCT 116) and breast cancer (MCF-7) cell lines, with IC50 values of 116.4 µM and 78.1 µM, respectively. mdpi.com This indicates that the 8-aminoquinoline structure can serve as a basis for developing agents with activity against breast cancer cells.

Other chlorinated quinoline derivatives have also shown potent anticancer activity. A study comparing the cytotoxicity of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) with its analogs found that related 8-hydroxyquinoline derivatives were highly toxic to human cancer cells. nih.gov Specifically, 5,7-dichloro-8-hydroxyquinoline, which shares the dichlorinated quinoline core, has been noted for its anticancer properties. researchgate.net These findings suggest that the presence of chloro substituents on the quinoline ring is compatible with, and may enhance, cytotoxic activity against cancer cells.

Cytotoxicity of Quinoline Analogs Against Cancer Cell Lines
Compound/AnalogCell LineCancer TypeIC50 Value (µM)Reference
8-Aminoquinoline Glycoconjugate (Compound 17)MCF-7Breast78.1 ± 9.3 mdpi.com
8-Aminoquinoline Glycoconjugate (Compound 17)HCT 116Colon116.4 ± 5.9 mdpi.com
8-HydroxyquinolineHCT 116Colon9.33 ± 0.22 mdpi.com

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which many chemotherapeutic agents exert their effects is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. mdpi.com Quinoline derivatives have been shown to employ these mechanisms to inhibit cancer cell proliferation.

Studies on structurally related compounds provide insight into the potential mechanisms of this compound. For example, clioquinol, a chlorinated hydroxyquinoline, was found to arrest the cell cycle at the G2/M phase in yeast cells. nih.gov Another study on a novel 4-anilinoquinazoline (B1210976) derivative, DW-8, demonstrated that it induced cell cycle arrest at the G2 phase and triggered apoptosis in SW620 colon cancer cells. mdpi.com This apoptotic induction was mediated by the intrinsic pathway, involving the activation of caspases-9, -3, and -7, as well as nuclear fragmentation. mdpi.com The generation of reactive oxygen species (ROS) is another common mechanism by which quinoline-related compounds can induce apoptosis. mdpi.comnih.gov These findings suggest that 8-aminoquinoline analogs could potentially exert their anticancer effects by interfering with cell cycle progression and activating apoptotic pathways in cancer cells.

Molecular Targets in Cancer Pathways

The anticancer activity of quinoline derivatives is attributed to their interaction with a diverse range of molecular targets crucial for cancer cell survival and proliferation. While specific targets for this compound have not been detailed, the broader class of quinolines is known to modulate multiple cancer-relevant pathways.

General mechanisms for quinoline-based anticancer agents include the inhibition of topoisomerases, which are essential for DNA replication, and the inhibition of protein kinases, such as tyrosine kinases, which are key regulators of cell signaling pathways controlling growth and division. The production of ROS by some quinoline analogs can lead to oxidative stress, damaging cellular components like DNA and mitochondria, and subsequently activating stress-response pathways that can culminate in apoptosis. mdpi.comnih.gov Furthermore, some quinoline-based compounds have been shown to inhibit the activity of the proteasome, a cellular complex responsible for degrading proteins, which can lead to the accumulation of pro-apoptotic proteins and cell death. nih.gov

Enzyme Inhibition Studies

Interaction with NQO1 Enzyme

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in cellular detoxification and antioxidant defense by catalyzing the two-electron reduction of quinones. nih.govscbt.com Due to its overexpression in many solid tumors compared to normal tissues, NQO1 has emerged as a promising target for anticancer therapy. nih.gov Inhibition of NQO1 can disrupt cellular redox balance and enhance the cytotoxicity of certain agents. scbt.com

Several studies have demonstrated that quinoline derivatives can interact with and inhibit the NQO1 enzyme. A series of novel amino-quinoline-5,8-dione derivatives were designed as NQO1 inhibitors and showed potent antiproliferative activities. nih.gov These compounds were found to inhibit NQO1 activity in a dose-dependent manner in both drug-sensitive and multidrug-resistant cancer cell lines. nih.gov

Furthermore, the structurally related chlorinated hydroxyquinoline, clioquinol, was also identified as a dose-dependent inhibitor of NQO1 activity in both cell-free and in-vitro cellular systems. nih.gov Molecular docking studies with other quinoline-quinone hybrids have helped to examine the possible interactions between these ligands and the NQO1 protein, confirming that they can bind effectively to the enzyme's active site. mdpi.com These findings indicate that the quinoline scaffold is a viable structure for the design of NQO1 inhibitors, suggesting a potential mechanism of action for this compound and its analogs.

Interaction of Quinoline Analogs with NQO1 Enzyme
Compound/Analog ClassInteraction TypeObserved EffectReference
Amino-quinoline-5,8-dionesInhibitionDose-dependent inhibition of NQO1 activity in HeLaS3 and KB-vin cells. nih.gov
Clioquinol (Chlorinated Hydroxyquinoline)InhibitionDose-dependent inhibition of NQO1 activity in cell-free and HepG2 cell systems. nih.gov
1,4-Quinone-Quinoline HybridsSubstrate/BindingAct as suitable substrates for NQO1; molecular docking shows strong binding to the active site. mdpi.com

Inhibition of Other Relevant Enzymes

Analogs of the dichloroquinoline structure have been investigated for their inhibitory effects on various enzymes implicated in disease pathways. Notably, quinoline-5,8-dione derivatives, which share a core structural similarity, have shown activity against enzymes such as DT-diaphorase (NQO1) and Sphingosine Kinase (SphK1).

Studies have shown that the bioactivity of these compounds is influenced by the substituents at various positions on the quinoline ring. mdpi.com For instance, the introduction of halogen atoms, such as chlorine, at the C6 and C7 positions can influence antitumor activity. mdpi.com Research into 6,7-dichloro-5,8-quinolinedione derivatives indicates they are good substrates for the NQO1 enzyme, and their enzymatic conversion rates are dependent on the type of substituent at the C2 position. mdpi.com

Furthermore, certain quinoline-5,8-dione derivatives have been identified as inhibitors of Sphingosine Kinase (SphK1), an enzyme that is a target in cancer therapy. mdpi.com The quinoline-5,8-dione structure is considered a key pharmacophore in the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com For example, specific para-Bromo and -Fluoro analogues of quinoline-5,8-dione have demonstrated notable activity against lung (NCI-H522), renal (ACHN), and breast (MDA-MB-468) cancer cell lines. mdpi.com

Table 1: Inhibition of Relevant Enzymes by Dichloroquinoline Analogs
Compound ClassEnzyme TargetKey FindingsReference
6,7-dichloro-5,8-quinolinedione derivativesDT-diaphorase (NQO1)Act as good substrates for the enzyme; activity is dependent on the substituent at the C2 position. mdpi.com
Quinoline-5,8-dione derivatives (e.g., para-Br and -F analogues)Sphingosine Kinase (SphK1)Exhibit inhibitory activity. Specific analogues showed significant growth inhibition of NCI-H522 lung cancer cells (-44% and -27% at 10 µM). mdpi.com

Inhibition of Amyloid-β Self-Aggregation

The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's disease. researchgate.net Consequently, inhibiting this process is a primary therapeutic strategy. researchgate.net Analogs of chloroquinoline have been synthesized and evaluated for their ability to disrupt Aβ aggregation.

Specifically, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were tested for their effects on Aβ1–42 aggregation. nih.gov Two compounds from this series, designated 5a and 5g, demonstrated significant inhibitory potential against self-induced Aβ aggregation, with inhibition rates of 53.63% and 53.73% respectively at a concentration of 50 μM. nih.gov

These compounds were also effective at inhibiting Aβ aggregation induced by the enzyme acetylcholinesterase (AChE). nih.gov In this assay, compounds 5a and 5g inhibited AChE-induced aggregation by approximately 47.36% and 58.26%, respectively, which was significantly higher than the standard drug donepezil (B133215) (23.66%). nih.gov The presence of a methoxy (B1213986) group in compound 5g appeared to enhance its inhibitory activity compared to the unsubstituted compound 5a. nih.gov

Furthermore, the ability of these chloroquinoline derivatives to inhibit metal-induced Aβ aggregation was explored. Copper ions (Cu²⁺) are known to accelerate Aβ aggregation. nih.gov Compounds 5a and 5g were found to inhibit Cu²⁺-induced Aβ1–42 aggregation by 22.39% and 32.67%, respectively, suggesting an ability to chelate copper ions. nih.gov

Table 2: Inhibition of Amyloid-β Self-Aggregation by Chloroquinoline Analogs
CompoundAggregation TypeInhibition (%) at 50 µMReference
Compound 5aSelf-induced Aβ1-4253.63% nih.gov
Compound 5gSelf-induced Aβ1-4253.73% nih.gov
Compound 5aAChE-induced Aβ47.36% nih.gov
Compound 5gAChE-induced Aβ58.26% nih.gov
Donepezil (Reference)AChE-induced Aβ23.66% nih.gov
Compound 5aCu²⁺-induced Aβ1-4222.39% nih.gov
Compound 5gCu²⁺-induced Aβ1-4232.67% nih.gov

Structure Activity Relationship Sar Studies of Halogenated Quinoline Amines

Impact of Halogen Position and Number on Biological Activity

The position and number of halogen substituents on the quinoline (B57606) ring play a pivotal role in modulating the biological activity of 8-aminoquinolines. Halogens, being electron-withdrawing and lipophilic, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Research on various quinoline derivatives has demonstrated that halogenation can enhance antimicrobial and anticancer activities. For instance, in the context of 8-hydroxyquinolines, dihalogenated compounds, such as 5,7-dichloro-8-hydroxyquinoline, have shown superior antibacterial and antifungal activity compared to their monohalogenated or non-halogenated counterparts. bepls.comresearchgate.netnih.gov This suggests that the presence of multiple halogens can be advantageous for certain biological activities. Specifically, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds. nih.gov

In the case of 8-aminoquinolines, the focus has often been on substitutions at positions other than C-5 and C-6. However, studies on related quinoline scaffolds provide valuable insights. For example, the introduction of electron-withdrawing groups at the 6- and/or 7-positions of quinolinequinones has been shown to enhance the rate of DNA degradation, a mechanism relevant to anticancer activity. The chlorine atoms at the C-5 and C-6 positions of 5,6-dichloroquinolin-8-amine are strongly electron-withdrawing, which could potentially enhance its biological activity through similar mechanisms.

The antimalarial activity of 8-aminoquinolines is particularly sensitive to the substitution pattern on the quinoline nucleus. While the 6-methoxy group of primaquine (B1584692) is often considered important for activity, modifications at other positions have been explored. who.int The introduction of halogens can alter the electronic distribution and lipophilicity of the quinoline ring, thereby affecting its interaction with biological targets. For instance, a study on 5-aryl-8-aminoquinolines revealed that electron-donating groups on the 5-phenyl ring improved antimalarial activity, whereas electron-withdrawing groups were less favorable. nih.govresearchgate.net This might suggest that the electron-withdrawing nature of the two chlorine atoms in this compound could modulate its antimalarial potency, potentially making it more active against resistant strains. nih.gov

The following table summarizes the general impact of halogen substitution on the biological activity of quinoline derivatives based on available literature.

Substitution PatternGeneral Impact on Biological ActivityExample Compound ClassObserved Activities
Monohalogenated (e.g., 5-Chloro)Can enhance antimicrobial and anticancer activity compared to non-halogenated analogs.8-HydroxyquinolinesAntibacterial, Antifungal bepls.com
Dihalogenated (e.g., 5,7-Dichloro)Often shows superior antimicrobial and antifungal activity.8-Hydroxyquinolines, 2-Methyl-8-quinolinolsPotent Antifungal, Antibacterial bepls.comnih.gov
Electron-withdrawing halogensCan enhance DNA-damaging effects in some scaffolds.QuinolinequinonesAnticancer
Halogenation at various positionsModulates lipophilicity and electronic properties, affecting target interaction.8-AminoquinolinesAntimalarial who.int

Influence of Amine Substituent Modifications on Biological Profiles

Modifications to the amine substituent at the C-8 position of the quinoline ring are a cornerstone of SAR studies for this class of compounds. The nature of the side chain, including its length, branching, and the nature of the terminal amino group, profoundly influences the biological activity, toxicity, and pharmacokinetic properties.

For antimalarial 8-aminoquinolines like primaquine, the diaminoalkane side chain is crucial for its activity against the liver stages of Plasmodium. The length of the alkyl chain between the two nitrogen atoms is a critical determinant of efficacy. While specific data for this compound is limited, general SAR principles for 8-aminoquinolines suggest that a chain of four to six carbons is often optimal for antimalarial activity.

The substitution pattern on the terminal amino group also plays a significant role. In many 8-aminoquinoline (B160924) derivatives, a primary terminal amine is associated with good activity. However, secondary and tertiary amines have also been explored, sometimes leading to altered activity profiles or reduced toxicity. For instance, the development of tafenoquine, a primaquine analog, involved modifications to the side chain that resulted in a longer half-life.

Furthermore, the introduction of bulky or aromatic substituents on the side chain can impact the molecule's ability to interact with its biological target. In some cases, such modifications can lead to a shift in the spectrum of activity, for example, from antimalarial to anticancer or antimicrobial. A study on 5,7-dibromo-2-methyl-8-hydroxyquinoline showed that replacement of the hydroxyl group with various amino substituents led to compounds with significant antimicrobial activity, with all derivatives being more effective against gram-positive bacteria. researchgate.net

The table below illustrates the influence of amine substituent modifications on the biological profiles of 8-aminoquinoline derivatives, drawing from general knowledge of this compound class.

Side Chain ModificationGeneral Influence on Biological ProfilePotential Effect on this compound
Alkyl chain lengthOptimal length (typically 4-6 carbons) is crucial for antimalarial activity.Varying the chain length could optimize antimalarial, anticancer, or antimicrobial activity.
Terminal amino group substitutionPrimary, secondary, or tertiary amines can affect potency and toxicity.Modifying the terminal amine could fine-tune the biological activity and reduce potential side effects.
Introduction of cyclic or aromatic groupsCan alter lipophilicity, target binding, and metabolic stability.May enhance activity against specific targets or improve pharmacokinetic properties.
Incorporation of polar functional groupsCan influence solubility and interaction with biological targets.Could lead to derivatives with novel biological activities.

Role of Quinoline Ring Substitutions (beyond C-5, C-6, C-8)

While the focus of this article is on this compound, substitutions at other positions on the quinoline ring (C-2, C-3, C-4, and C-7) can also significantly impact biological activity. These modifications can alter the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby influencing its interaction with target enzymes or receptors.

In the context of antimalarial 8-aminoquinolines, the presence of a 6-methoxy group, as seen in primaquine, has long been considered important for activity. who.int The absence of this group in this compound and its replacement with a chlorine atom would undoubtedly alter its biological profile. The strong electron-withdrawing nature of the chlorine at C-6, combined with the one at C-5, would significantly decrease the electron density of the quinoline ring system compared to primaquine.

Substitutions at the C-2 and C-4 positions have also been shown to modulate the activity of quinoline derivatives. For instance, the introduction of bulky groups at the C-2 position can influence the molecule's conformation and its ability to fit into a binding pocket. In some cases, C-4 substituents have been shown to be critical for antimalarial activity, as exemplified by the 4-aminoquinoline (B48711) class of drugs (e.g., chloroquine). While this compound is an 8-aminoquinoline, the electronic effects of the C-5 and C-6 chloro groups could potentially be synergistic with modifications at other positions.

Substitution at the C-7 position with a halogen, such as in the antiprotozoal agent clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), has been shown to be compatible with potent biological activity. nih.gov Generally, the introduction of substituents at the C-7 position of 8-aminoquinolines leads to a loss of activity. who.int

The following table summarizes the potential impact of substitutions at other positions on the quinoline ring, based on the broader literature of quinoline derivatives.

Position of SubstitutionType of SubstituentGeneral Impact on Biological Activity of Quinolines
C-2Alkyl, ArylCan influence steric interactions and metabolic stability.
C-3Various functional groupsLess commonly explored, but can modulate electronic properties.
C-4Amino, AlkylCrucial for the activity of 4-aminoquinoline antimalarials; can influence activity in other quinoline scaffolds.
C-7HalogenGenerally leads to loss of activity in 8-aminoquinolines but can be beneficial in other quinoline classes (e.g., 8-hydroxyquinolines). who.intnih.gov

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Elucidating the pharmacophoric requirements for the activities of halogenated quinoline amines is crucial for the rational design of new and more potent compounds.

For the antimalarial activity of 8-aminoquinolines, the pharmacophore generally consists of the quinoline nitrogen, the amino group at the C-8 position, and the terminal amino group of the side chain. The distances and spatial orientation between these features are critical for binding to the biological target. The quinoline ring is thought to act as an intercalating moiety, while the basic side chain is believed to be involved in crucial interactions with the target.

The presence of halogens at the C-5 and C-6 positions of this compound would contribute to the pharmacophore by modifying the electronic and hydrophobic properties of the quinoline ring. These electron-withdrawing groups would reduce the basicity of the quinoline nitrogen, which could affect its interaction with metal ions or its ability to form hydrogen bonds. The increased lipophilicity conferred by the chlorine atoms might enhance membrane permeability, allowing the compound to better reach its intracellular target.

In the context of anticancer activity, some quinoline-based compounds are known to inhibit topoisomerase enzymes or act as proteasome inhibitors. For these activities, the pharmacophore often involves a planar aromatic system capable of intercalating into DNA or fitting into the active site of an enzyme, along with specific hydrogen bond donors and acceptors. The dichlorinated quinoline ring of this compound could serve as such a planar system. For instance, 5-amino-8-hydroxyquinoline has been investigated as a proteasome inhibitor. nih.gov

Pharmacophore modeling is a computational technique used to define these essential features. nih.govmdpi.comfiveable.meunina.itnih.gov By comparing the structures of active and inactive molecules, a 3D model of the pharmacophore can be generated. This model can then be used to virtually screen large compound libraries to identify new potential drug candidates.

Design Strategies for Overcoming Drug Resistance

Drug resistance is a major challenge in the treatment of infectious diseases and cancer. The development of new quinoline derivatives with activity against resistant strains is a key research objective. Several design strategies can be employed to overcome drug resistance.

One common mechanism of resistance to quinoline antimalarials is the increased efflux of the drug from the parasite. This can be overcome by designing molecules that are less susceptible to efflux pumps or that can inhibit the pumps themselves. Modifications to the side chain of 8-aminoquinolines can alter their physicochemical properties, making them poorer substrates for efflux pumps. The increased lipophilicity of this compound due to the chlorine atoms might influence its susceptibility to efflux.

Another strategy is to design hybrid molecules that combine the quinoline scaffold with another pharmacophore known to be active against a different target. This multi-target approach can be effective against resistant strains, as it is less likely that the pathogen will develop resistance to both mechanisms of action simultaneously. For example, hybrid molecules of 8-aminoquinolines and other antimicrobial agents have been explored. nih.gov

Furthermore, understanding the specific mutations in the target protein that lead to resistance can guide the design of new drugs that can effectively bind to the mutated target. For instance, if resistance is caused by a change in the size or polarity of the binding pocket, new derivatives can be designed with complementary modifications to restore binding affinity.

Finally, the development of compounds that act via novel mechanisms of action is a crucial strategy to combat resistance. While many quinolines target DNA replication or heme detoxification in malaria parasites, exploring other potential targets could lead to the discovery of a new generation of drugs that are not affected by existing resistance mechanisms. The unique electronic properties of this compound may endow it with a different mechanism of action compared to traditional 8-aminoquinolines, making it a promising scaffold for overcoming resistance.

The table below outlines some of the key strategies for overcoming drug resistance with quinoline derivatives.

Design StrategyMechanism to Overcome ResistancePotential Application for this compound
Modification of Physicochemical PropertiesReduces recognition and efflux by resistance pumps.The dichlorinated scaffold already possesses altered lipophilicity and electronic properties.
Hybrid Molecule DesignActs on multiple targets, reducing the likelihood of simultaneous resistance development.Can be conjugated with other pharmacophores to create multi-target agents. nih.gov
Target-Oriented DesignDesigned to bind effectively to mutated, resistant forms of the target protein.Requires knowledge of the specific resistance mechanisms for the targeted disease.
Exploration of Novel Mechanisms of ActionBypasses existing resistance mechanisms by acting on a different biological pathway.The unique substitution pattern may lead to a novel mechanism of action.

Future Research Directions and Translational Potential Excluding Clinical Aspects

Design and Synthesis of Novel Analogs with Enhanced Activity

The development of novel analogs of 5,6-dichloroquinolin-8-amine with improved potency, selectivity, and pharmacokinetic properties is a key area for future research. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of these new chemical entities.

Systematic modifications to the this compound core can be explored to probe the impact of various substituents on biological activity. For instance, the introduction of different functional groups at positions 2 and 4 of the quinoline (B57606) ring could significantly influence the molecule's interaction with biological targets. Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict regions of the molecule that are most susceptible to chemical modification.

A promising strategy for the design of novel analogs is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This approach can lead to compounds with enhanced biological activity, improved metabolic stability, or reduced toxicity. For example, replacing one or both of the chlorine atoms with other halogen atoms (e.g., fluorine or bromine) or with bioisosteric groups like a trifluoromethyl or cyano group could modulate the electronic and lipophilic properties of the molecule, potentially leading to improved target engagement.

The synthesis of these novel analogs will likely involve multi-step reaction sequences. Established synthetic methodologies for quinoline derivatives can be adapted and optimized for the preparation of a diverse library of this compound analogs. These synthetic efforts will provide a valuable collection of compounds for biological screening and further optimization.

Table 1: Potential Bioisosteric Replacements for Chlorine in this compound

Original GroupPotential BioisostereRationale for Replacement
Chlorine (Cl)Fluorine (F)Can alter electronic properties and improve metabolic stability.
Chlorine (Cl)Bromine (Br)Modifies lipophilicity and potential for halogen bonding.
Chlorine (Cl)Trifluoromethyl (CF₃)Strong electron-withdrawing group, can enhance binding affinity and metabolic stability.
Chlorine (Cl)Cyano (CN)Can act as a hydrogen bond acceptor and alter electronic profile.

Deeper Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is fundamental for their development as therapeutic agents or research tools. Future research should focus on identifying and validating their cellular targets.

A variety of experimental approaches can be employed for target identification. These include affinity chromatography, where the compound is immobilized to a solid support to capture its binding partners from cell lysates, and proteomic profiling techniques to identify changes in protein expression or post-translational modifications upon treatment with the compound.

Computational docking studies can also provide insights into potential biological targets by predicting the binding affinity of this compound and its analogs to a wide range of proteins. For instance, molecular docking with bacterial DNA gyrase has been suggested as a potential target for quinoline derivatives. The mechanism of action for related quinoline compounds, such as hydroxychloroquine, involves the accumulation in lysosomes and an increase in lysosomal pH, which in turn inhibits various cellular processes. wikipedia.org Investigating whether this compound shares a similar mechanism or possesses a distinct mode of action will be a critical area of investigation.

Once potential targets are identified, further validation studies will be necessary. These may include in vitro enzyme assays, cell-based reporter assays, and genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 to confirm the role of the identified target in the observed biological activity.

Exploration of Polypharmacology and Multi-Targeting Strategies

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining increasing attention in drug discovery. mdpi.com This multi-targeting approach can offer advantages in treating complex diseases where multiple pathways are dysregulated. The this compound scaffold presents an opportunity to develop multi-target inhibitors.

Future research could focus on designing analogs of this compound that are capable of simultaneously modulating the activity of two or more distinct biological targets. This can be achieved through the strategic incorporation of pharmacophoric features known to interact with different target proteins. For example, by combining the quinoline core with other chemical moieties, it may be possible to create hybrid molecules with dual inhibitory activity against, for instance, a kinase and a G-protein coupled receptor.

The development of such multi-target agents requires a deep understanding of the structure-activity relationships for each individual target. Computational modeling and high-throughput screening of compound libraries against a panel of relevant biological targets will be instrumental in identifying promising multi-target candidates. The ultimate goal is to develop a single compound with a tailored polypharmacological profile that offers superior efficacy and a reduced potential for the development of resistance compared to single-target agents.

Application in Probe Development for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The this compound scaffold can serve as a valuable starting point for the development of novel chemical probes.

One promising application is in the development of fluorescent probes. The 8-aminoquinoline (B160924) moiety is a known fluorophore, and its fluorescence properties can be modulated by its chemical environment. mdpi.comresearchgate.net By attaching specific recognition elements to the this compound core, it may be possible to create fluorescent probes that can selectively detect and visualize specific biomolecules or cellular events. For example, a probe could be designed to exhibit a change in fluorescence upon binding to a particular metal ion or enzyme.

The development of such probes would involve the synthesis of derivatives with appropriate linker groups for conjugation to recognition moieties. The photophysical properties of these new probes, including their absorption and emission spectra, quantum yield, and photostability, would need to be thoroughly characterized. The selectivity and sensitivity of the probes for their intended target would also require rigorous evaluation in both in vitro and cell-based assays. The ability to visualize biological processes in real-time with high spatial and temporal resolution would provide invaluable insights into cellular function and disease pathogenesis.

Q & A

Q. What are the optimal synthetic routes for preparing 5,6-Dichloroquinolin-8-amine, and how do reaction conditions influence yield?

To synthesize this compound, a two-step halogenation-amination strategy is typically employed. First, chlorination of the quinoline scaffold at the 5th and 6th positions can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions (60–80°C, 6–12 hours) . Subsequent amination at the 8th position often involves nucleophilic substitution with aqueous ammonia or ammonium acetate in the presence of a palladium catalyst (e.g., Pd/C) at 100–120°C . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for chlorination agents) and inert atmospheres (N₂/Ar) to prevent side reactions. Purity is confirmed via HPLC (>95%) and ¹³C NMR (δ 115–125 ppm for aromatic carbons adjacent to Cl) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Solubility profiling should use polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s aromatic and halogenated structure. Stability studies in aqueous buffers (pH 4–9) require UV-Vis spectroscopy (λmax ~260–280 nm) to monitor degradation over 24–72 hours. For long-term storage, lyophilization at −20°C under vacuum (0.1 mbar) preserves integrity, with periodic FT-IR analysis to detect moisture-induced hydrolysis (loss of NH₂ peaks at ~3400 cm⁻¹) .

Q. What analytical techniques are critical for structural elucidation and purity assessment?

  • High-resolution mass spectrometry (HRMS): Confirms molecular formula (C₉H₆Cl₂N₂, [M+H]+ m/z 231.9854) .
  • ¹H/¹³C NMR: Aromatic protons appear as doublets (δ 7.8–8.5 ppm), while NH₂ protons resonate as broad singlets (δ 5.2–5.6 ppm) .
  • X-ray crystallography: Resolves regiochemistry of Cl and NH₂ substitutions (bond angles ~120° for sp²-hybridized carbons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound derivatives?

SAR studies involve systematic substitution at the 2nd and 4th quinoline positions to enhance membrane permeability. For example:

DerivativeSubstituentMIC (μg/mL) E. coli
A -NO₂12.5
B -OCH₃25.0
C -CF₃6.25

Electron-withdrawing groups (e.g., -CF₃) improve bacterial uptake by increasing lipophilicity (logP >2.5). Assays should follow CLSI guidelines using broth microdilution and cytotoxicity controls (e.g., HEK293 cells, IC₅₀ >50 μM) .

Q. What computational strategies predict regioselective reactivity in further functionalization?

Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify electrophilic regions. For this compound, the 3rd position has the highest Fukui electrophilicity index (f⁺ ~0.15), making it prone to Friedel-Crafts alkylation. Molecular docking (AutoDock Vina) with bacterial DNA gyrase (PDB: 1KZN) further prioritizes derivatives with binding energies <−8.0 kcal/mol .

Q. How should in vitro assays be designed to evaluate anticancer mechanisms without FDA-approved drug biases?

  • Cell viability: Use MTT assays (48-hour exposure, 10–100 μM range) across multiple cancer lines (e.g., MCF-7, A549).
  • Apoptosis: Annexin V/PI staining with flow cytometry (24-hour treatment).
  • Target validation: siRNA knockdown of suspected targets (e.g., topoisomerase II) followed by rescue experiments .
    Include negative controls (DMSO vehicle) and normalize to cisplatin (positive control).

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized protocols: Adhere to OECD guidelines for cytotoxicity (e.g., ISO 10993-5).
  • Meta-analysis: Pool data from ≥3 independent studies using random-effects models (RevMan software).
  • Batch consistency: Ensure compound purity via LC-MS and quantify endotoxins (<0.25 EU/mg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.